![molecular formula C₂₈H₃₈O₁₈ B1140449 7-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one CAS No. 84325-18-8](/img/structure/B1140449.png)

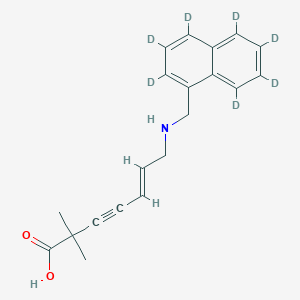

7-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

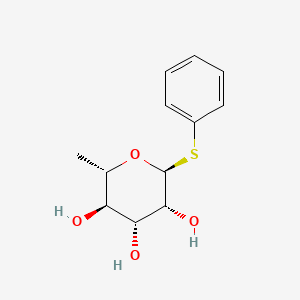

7-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one, also known as this compound, is a useful research compound. Its molecular formula is C₂₈H₃₈O₁₈ and its molecular weight is 662.6. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

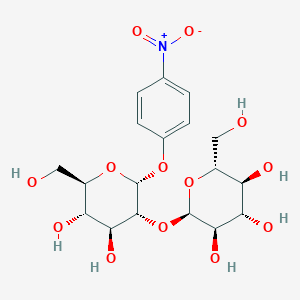

Differentiation of Cellulase Components : 4-Methylumbelliferyl β-D-cellotrioside is used to differentiate exo-cellobiohydrolase, endocellulase, and β-glucosidase activities in crude cellulase from Trichoderma reesei. This is achieved through spectrophotometric or fluorimetric assays, allowing for simple detection and quantitative measurements (van Tilbeurgh & Claeyssens, 1985).

Fluorometric Assay for Cellulase Measurement : A fluorometric assay using 4,6-O-benzylidene-4-methylumbelliferyl-β-cellotrioside (BzMUG3) is described for measuring cellulase (endo-1,4-β-glucanase) activity. This assay can be used both quantitatively and qualitatively, particularly valuable in the biofuel industry and metagenomics research (Mangan et al., 2014).

Study of Cellulolytic Enzymes : Research using 4-Methylumbelliferyl glycosides from cello-oligosaccharides has shown the lack of specificity for terminal cellobiosyl groups by a cellobiohydrolase from Trichoderma reesei. This helps in understanding different reaction patterns of cellulase enzymes when acting on various substrates (van Tilbeurgh, Claeyssens, & de Bruyne, 1982).

Measurement of Fungal Presence and Activity in Soil : 4-Methylumbelliferyl-labelled enzyme substrates, including 4-Methylumbelliferyl β-D-cellotrioside, are used to detect and quantify specific components of chitinase and cellulase activities as indicators of the presence and activity of fungal biomass (Miller et al., 1998).

Transglycosylation Activity Studies : Studies on the transglycosylation activity of cellobiohydrolase I from Trichoderma longibrachiatum using 4-methylumbelliferyl β-D-cellobioside have demonstrated the enzyme's ability to catalyze transglycosylation, furthering our understanding of cellulase enzyme mechanics (Gusakov et al., 1991).

Wirkmechanismus

Target of Action

The primary target of 4-Methylumbelliferyl β-D-cellotrioside is the enzyme β-glycosidases . This enzyme plays a crucial role in the hydrolysis of glycosidic bonds in complex sugars.

Mode of Action

4-Methylumbelliferyl β-D-cellotrioside acts as a chromogenic substrate for β-glycosidases . It interacts with the enzyme, and this interaction leads to its hydrolysis .

Biochemical Pathways

The hydrolysis of 4-Methylumbelliferyl β-D-cellotrioside by β-glycosidases results in the production of 4-methylumbelliferone , a fluorescent compound . This process can be used to study the kinetics of cellulases .

Pharmacokinetics

Its storage temperature is recommended to be 2-8°c , which might suggest its stability under low temperatures.

Result of Action

The hydrolysis of 4-Methylumbelliferyl β-D-cellotrioside by β-glycosidases and the subsequent production of 4-methylumbelliferone provide a means to study the activity of these enzymes . The fluorescence of 4-methylumbelliferone can be detected and measured, providing a quantitative readout of enzyme activity.

Biochemische Analyse

Biochemical Properties

4-Methylumbelliferyl b-D-cellotrioside interacts with β-glycosidases . These enzymes cleave the glycosidic bonds in the compound, leading to the release of 4-methylumbelliferone. This reaction is used to study the functionality of cellulase enzymes.

Cellular Effects

The hydrolysis of 4-Methylumbelliferyl b-D-cellotrioside by β-glycosidases produces 4-methylumbelliferone, a compound that can be detected due to its fluorescence . This process is used in the study of cellulase enzymes and their role in cellulose degradation.

Molecular Mechanism

4-Methylumbelliferyl b-D-cellotrioside is hydrolyzed by β-glycosidases, leading to the release of 4-methylumbelliferone. This reaction provides insights into the mechanism and kinetics of cellulase enzymes.

Temporal Effects in Laboratory Settings

The stability and degradation of 4-Methylumbelliferyl b-D-cellotrioside under laboratory conditions are important factors in its use as a substrate for β-glycosidases

Metabolic Pathways

4-Methylumbelliferyl b-D-cellotrioside is involved in the metabolic pathway of cellulose degradation. It interacts with β-glycosidases, which are enzymes that play a crucial role in this pathway .

Eigenschaften

IUPAC Name |

7-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O18/c1-9-4-16(32)41-12-5-10(2-3-11(9)12)40-26-22(38)19(35)24(14(7-30)43-26)46-28-23(39)20(36)25(15(8-31)44-28)45-27-21(37)18(34)17(33)13(6-29)42-27/h2-5,13-15,17-31,33-39H,6-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTPBJHCTIBQLMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858115 |

Source

|

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

662.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84325-18-8 |

Source

|

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,7-Bis-(benzyloxy)-alpha-(4-(benzyloxy)phenyl)-3-[3,4-di-O-acetyl-alpha-O-acetyl-alpha-L-rhamnopyranosyloxyl]-4H-chromen-4-one](/img/structure/B1140374.png)

![(3aS,4S,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide](/img/structure/B1140385.png)

![Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane](/img/structure/B1140388.png)